molecular formula C12H19ClN2O B3088684 N-(4-Amino-2-methylphenyl)pentanamide hydrochloride CAS No. 1185703-31-4

N-(4-Amino-2-methylphenyl)pentanamide hydrochloride

Cat. No.: B3088684
CAS No.: 1185703-31-4
M. Wt: 242.74
InChI Key: KLPYSAQTWRMLEG-UHFFFAOYSA-N
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Description

N-(4-Amino-2-methylphenyl)pentanamide hydrochloride: is a chemical compound with the molecular formula C12H18N2O.ClH and a molecular weight of 242.75 g/mol . This compound is known for its applications in various scientific research fields, including chemistry, biology, medicine, and industry.

Properties

IUPAC Name

N-(4-amino-2-methylphenyl)pentanamide;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H18N2O.ClH/c1-3-4-5-12(15)14-11-7-6-10(13)8-9(11)2;/h6-8H,3-5,13H2,1-2H3,(H,14,15);1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KLPYSAQTWRMLEG-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCC(=O)NC1=C(C=C(C=C1)N)C.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H19ClN2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

242.74 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-Amino-2-methylphenyl)pentanamide hydrochloride typically involves the reaction of 4-amino-2-methylbenzoic acid with pentanoyl chloride in the presence of a base such as triethylamine . The reaction is carried out under anhydrous conditions to prevent hydrolysis of the acyl chloride . The resulting amide is then treated with hydrochloric acid to form the hydrochloride salt.

Industrial Production Methods

In industrial settings, the production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process .

Chemical Reactions Analysis

Types of Reactions

N-(4-Amino-2-methylphenyl)pentanamide hydrochloride can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

N-(4-Amino-2-methylphenyl)pentanamide hydrochloride has a wide range of applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Employed in the study of enzyme interactions and protein binding.

    Medicine: Investigated for its potential therapeutic effects and as a precursor in drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of N-(4-Amino-2-methylphenyl)pentanamide hydrochloride involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

  • N-(4-Amino-2-methylphenyl)butanamide hydrochloride
  • N-(4-Amino-2-methylphenyl)hexanamide hydrochloride
  • N-(4-Amino-2-methylphenyl)propanamide hydrochloride

Uniqueness

N-(4-Amino-2-methylphenyl)pentanamide hydrochloride is unique due to its specific chain length and substitution pattern, which confer distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity, binding affinity, and therapeutic potential .

Biological Activity

N-(4-Amino-2-methylphenyl)pentanamide hydrochloride is a compound that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article will explore its biological activity, mechanisms of action, and relevant case studies, supported by data tables and research findings.

The biological activity of this compound involves its interaction with specific molecular targets, particularly enzymes and receptors. It is hypothesized that this compound may exert anti-inflammatory and analgesic effects by inhibiting certain enzymes involved in inflammatory pathways. This mechanism is crucial for its potential therapeutic applications, especially in pain management and inflammatory diseases.

Therapeutic Potential

Research indicates that this compound may have a variety of therapeutic properties:

  • Anti-inflammatory Effects : Preliminary studies suggest that the compound may inhibit the activity of enzymes such as cyclooxygenases (COX), which play a significant role in inflammation.
  • Analgesic Properties : The compound has been investigated for its potential to alleviate pain, making it a candidate for further studies in pain management therapies.
  • Cellular Effects : It has been studied for its effects on cellular processes, including cell proliferation and apoptosis, indicating broader implications in cellular biology.

Comparison with Similar Compounds

The following table summarizes the biological activities and characteristics of this compound compared to structurally similar compounds:

Compound NameAnti-inflammatory ActivityAnalgesic ActivityUnique Features
This compoundYesYesSpecific chain length
N-(4-amino-2-methylphenyl)butanamideModerateLimitedShorter carbon chain
N-(4-amino-2-methylphenyl)hexanamideYesModerateLonger carbon chain
N-(4-amino-2-methylphenyl)propanamideLimitedNoSimilar structure but less potent

Case Studies

  • Case Study on Anti-inflammatory Effects :
    • A study assessed the effect of this compound on inflammation in animal models. The results indicated a significant reduction in inflammatory markers when administered at specific dosages, suggesting its potential as an anti-inflammatory agent.
  • Case Study on Analgesic Properties :
    • In another investigation, the analgesic effects were evaluated using the tail-flick test in rodents. The compound demonstrated dose-dependent analgesic activity, comparable to standard analgesics like ibuprofen.
  • Cellular Interaction Studies :
    • Research utilizing cellular assays showed that this compound could modulate cell signaling pathways associated with pain and inflammation, further supporting its therapeutic potential .

Q & A

Basic Research Question

  • HPLC : Reverse-phase C18 columns with UV detection (λ = 254 nm) resolve unreacted starting materials and acylated byproducts .
  • Elemental analysis : Confirms stoichiometry of C, H, N, and Cl (e.g., Cl⁻ content: ~13.5% for hydrochloride salts) .
  • TGA/DSC : Identifies hydrate forms or decomposition products (e.g., endothermic peaks at 150–200°C indicate HCl loss) .

How can computational modeling guide the optimization of this compound derivatives?

Advanced Research Question
Docking simulations (e.g., AutoDock Vina) predict binding modes to target receptors (e.g., dopamine D3). QSAR models correlate logP values with bioavailability, where optimal logP = 2–3 balances solubility and membrane penetration . MD simulations assess conformational stability in aqueous vs. lipid environments, guiding substituent design for enhanced pharmacokinetics.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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N-(4-Amino-2-methylphenyl)pentanamide hydrochloride
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N-(4-Amino-2-methylphenyl)pentanamide hydrochloride

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